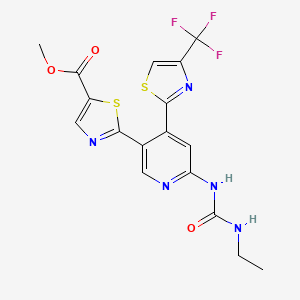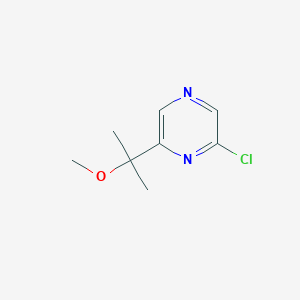
Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-1,4-dimethyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the preparation of pyrazolo[1,5-a]pyrimidines, which are of interest due to their biological activities .
Biology and Medicine: It has been explored for its antimicrobial, antifungal, and anticancer properties .
Industry: In the agrochemical industry, derivatives of this compound are used as intermediates in the synthesis of pesticides and herbicides. Its stability and reactivity make it a valuable component in various formulations .
Mecanismo De Acción
The mechanism of action of methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can interact with microbial enzymes, leading to the disruption of essential metabolic processes in pathogens .
Comparación Con Compuestos Similares
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
- 3-Amino-1-methyl-1H-pyrazole
- 5-Amino-1-methylpyrazole-4-carboxylic acid ethyl ester
Uniqueness: Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amino groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
methyl 5-amino-2,4-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(7(11)12-3)10(2)9-6(4)8/h1-3H3,(H2,8,9) |
Clave InChI |
PELHQNNZGBTKGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1N)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)




